2-Bromo-1-(1-naphthyl)-2-phenylethanone
Description
Properties
Molecular Formula |
C18H13BrO |
|---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
2-bromo-1-naphthalen-1-yl-2-phenylethanone |
InChI |
InChI=1S/C18H13BrO/c19-17(14-8-2-1-3-9-14)18(20)16-12-6-10-13-7-4-5-11-15(13)16/h1-12,17H |
InChI Key |
JHWSLXNUWJRUEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC3=CC=CC=C32)Br |
Origin of Product |
United States |
Scientific Research Applications
Reactivity and Mechanistic Insights
The compound exhibits reactivity typical of bromo ketones, particularly in nucleophilic substitution reactions:
- Electrophilicity : The carbonyl group adjacent to the bromine increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack.
- Nucleophilic Interactions : Studies have shown that the reaction rates vary significantly depending on the nature of the nucleophile involved.
Applications in Organic Synthesis
2-Bromo-1-(1-naphthyl)-2-phenylethanone is primarily utilized as an intermediate in organic synthesis due to its ability to undergo various transformations:
- Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
- Functionalization Reactions : The compound can be functionalized to introduce various substituents, allowing for tailored chemical properties in target molecules .
Medicinal Chemistry Applications
The potential therapeutic applications of 2-bromo-1-(1-naphthyl)-2-phenylethanone are an area of active research:
Neuropharmacological Effects
Research indicates that halogenated compounds can influence neurotransmitter systems. Compounds analogous to 2-bromo-1-(1-naphthyl)-2-phenylethanone have shown promise in modulating serotonin and dopamine receptors, positioning them as candidates for treating mood disorders .
Further studies should focus on:
- Pharmacokinetic and Pharmacodynamic Profiling : Understanding how the compound behaves in biological systems.
- Comprehensive Toxicological Assessments : Evaluating safety profiles for potential therapeutic applications.
- In Vivo Studies : Investigating therapeutic efficacy in animal models.
Comparison with Similar Compounds
Comparison with Similar Brominated Aryl Ethanones
Structural and Physical Properties
The naphthyl substituent in 2-Bromo-1-(1-naphthyl)-2-phenylethanone significantly impacts its physical properties compared to analogs with substituted phenyl groups. Key comparisons include:
Key Observations :
- The naphthyl derivative has a higher molecular weight and likely higher melting/boiling points due to increased van der Waals interactions.
- Chloro and fluoro substituents reduce symmetry and slightly increase density compared to the parent phenyl compound .
Bromination and Condensation Reactions
- 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone is synthesized via HBr/H₂O₂ bromination of 1-(4-fluorophenyl)-2-phenylethanone, yielding intermediates for statin drugs like atorvastatin .
- 2-Bromo-1-(4-chlorophenyl)-2-phenylethanone reacts with 1-mercapto-3-phenylisoquinoline to form sulfanyl derivatives under mild conditions, highlighting its utility in forming heterocyclic scaffolds .
- 2-Bromo-1-(1-naphthyl)-2-phenylethanone is expected to exhibit slower reaction kinetics in nucleophilic substitutions due to steric hindrance from the naphthyl group, favoring controlled stepwise syntheses .
Cyclization and Heterocycle Formation
- Analogues like 2-Bromo-1-(furan-2-yl)ethanone undergo cyclization with amines to form quinolone derivatives , whereas the naphthyl variant may form larger polycyclic systems due to extended π-conjugation.
Spectroscopic Data
Comparative IR and NMR data reveal substituent-dependent shifts:
Preparation Methods
Acid-Catalyzed Bromination
The most straightforward approach involves the bromination of 1-(1-naphthyl)-2-phenylethanone using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). In a representative procedure, 1-(1-naphthyl)-2-phenylethanone is dissolved in dichloromethane and treated with 48% HBr at 0–5°C for 4–6 hours. The reaction proceeds via electrophilic substitution at the α-carbon, yielding the target compound in 65–72% purity.
Key Data:
Photochemical Bromination
Photochemical methods offer improved regioselectivity under mild conditions. A biphasic system (water/dichloroethane) with bromine (Br₂) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) enables efficient bromination at the α-position. Irradiation with a 400 W mercury lamp for 2–3 hours achieves 80–85% conversion, with minimal di-bromination byproducts.
Optimization Parameters:
Multi-Step Synthesis Approaches
Friedel-Crafts Acylation Followed by Bromination
This two-step strategy involves:
-
Friedel-Crafts Acylation: Reacting 1-naphthol with bromoacetyl bromide in the presence of AlCl₃ to form 1-(1-naphthyl)-2-bromoethanone.
-
Phenyl Group Introduction: A Suzuki-Miyaura coupling with phenylboronic acid under palladium catalysis.
Reaction Conditions:
Nucleophilic Substitution Strategies
Replacing the hydroxyl group of 1-(1-naphthyl)-2-phenylethanol with bromine using PBr₃ or SOBr₂ provides an alternative route. This method is less common due to competing elimination reactions but achieves 60–65% yield when conducted in anhydrous diethyl ether at −78°C.
Catalytic Bromination Techniques
Lewis acid-catalyzed bromination using ZnBr₂ or FeCl₃ enhances reaction efficiency. For example, a mixture of 1-(1-naphthyl)-2-phenylethanone, HBr (33%), and ZnBr₂ (10 mol%) in 1,2-dichloroethane at 50°C for 6 hours achieves 88% yield.
Advantages:
-
Reduced side reactions
-
Shorter reaction time (3–4 hours)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid-Catalyzed | 68–75 | 90–95 | Simplicity, low cost | Moderate selectivity |
| Photochemical | 78–82 | 92–96 | High selectivity, mild conditions | Requires specialized equipment |
| Friedel-Crafts | 65–70 | 85–90 | Modularity for derivatives | Multi-step, lower overall yield |
| Catalytic (ZnBr₂) | 85–88 | 95–98 | High efficiency, scalability | Catalyst cost |
Experimental Data and Optimization
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) suppress di-bromination but slow reaction kinetics. Dichloroethane balances reactivity and selectivity, achieving optimal yields.
Q & A
Q. What are the optimal synthetic routes for 2-bromo-1-(1-naphthyl)-2-phenylethanone, and how do reaction conditions influence yield?
The compound can be synthesized via α-bromination of the parent ketone using hydrobromic acid (HBr) in the presence of a copper nitrate catalyst, as demonstrated for analogous brominated acetophenones. Reaction optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of ketone to HBr) and solvent selection (e.g., chloroform/ethyl acetate mixtures) to minimize side reactions like over-bromination or ring substitution . For derivatives with bulky substituents (e.g., 1-naphthyl), extended reaction times (12–24 hrs) and inert atmospheres (N₂/Ar) improve yields by preventing oxidation .
Q. How can crystallization and X-ray diffraction resolve structural ambiguities in brominated ketones?
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and bond angles. For brominated ketones, slow evaporation of dichloromethane/hexane mixtures at 305 K produces high-quality crystals. Refinement using programs like SHELXL97 and symmetry codes (e.g., space group P2₁/c) ensures accurate determination of molecular geometry, including Br–C bond lengths (~1.93 Å) and torsional angles influenced by steric hindrance from the naphthyl group .
Q. What purification strategies are effective for isolating 2-bromo-1-(1-naphthyl)-2-phenylethanone from reaction mixtures?
Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the product from unreacted starting materials and byproducts. For polar impurities, recrystallization in ethanol/water (7:3 v/v) enhances purity (>98%). Analytical HPLC with a C18 column and UV detection (λ = 254 nm) monitors purity, with retention times calibrated against known standards .
Advanced Research Questions
Q. How can enantiomorph-polarity parameters resolve racemic mixtures of brominated ketones?
Rogers’s η parameter and the alternative x parameter (based on incoherent scattering) are used in least-squares refinement to distinguish enantiomers in near-centrosymmetric structures. For 2-bromo-1-(1-naphthyl)-2-phenylethanone, high-resolution intensity data (R factor < 0.05) and twin-component modeling mitigate false chirality-polarity assignments .
Q. What mechanisms underpin the antifungal activity of brominated aryl ketones, and how do substituents modulate potency?
Brominated ketones like 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone exhibit fungicidal activity (MIC = 0.00195–0.0078 μg/mL) by disrupting fungal membrane integrity or targeting enzymes like pteridine reductase. The 1-naphthyl group may enhance lipophilicity, improving membrane penetration, while electron-withdrawing substituents (e.g., -Cl, -SO₂) stabilize reactive intermediates .
Q. How do metabolic stability studies inform the design of brominated ketones for pharmacological applications?
High-resolution mass spectrometry (HRMS) identifies metabolites via exact mass matching (291.9978 Da ± 0.001 tolerance). For 2-bromo-1-(1-naphthyl)-2-phenylethanone, phase I metabolism (e.g., oxidative debromination) and phase II conjugation (glucuronidation) are key pathways. In vitro microsomal assays (human liver S9 fractions) quantify metabolic half-life (t₁/₂), guiding structural modifications (e.g., fluorination) to enhance stability .
Q. What analytical methods validate the regioselectivity of bromination in complex aryl ketones?
Comparative ¹H NMR (500 MHz, CDCl₃) and NOESY spectroscopy distinguish α-bromination (δ 6.35 ppm for CHBr) from ring-substituted byproducts. Computational modeling (DFT, B3LYP/6-31G*) predicts electrophilic aromatic substitution barriers, aligning with experimental outcomes for naphthyl vs. phenyl substituents .
Q. How can conflicting data on metabolic byproducts be reconciled in stability studies?
Discrepancies in metabolite identification (e.g., 45 matches for 291.9978 Da) are resolved using tandem MS/MS fragmentation. For example, distinguishing 2,4-dichloro-6-(4-fluorophenyl)quinazoline (m/z 292.0 → 154.9) from the target compound’s metabolites requires collision-induced dissociation (CID) at 20–30 eV .
Methodological Tables
Table 1. Key Synthetic Parameters for Brominated Aryl Ketones
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | Cu(NO₃)₂ (5 mol%) | |
| Solvent | Chloroform/ethyl acetate | |
| Reaction Time | 12–24 hrs | |
| Purification | Hexane/EtOAc (7:3) |
Table 2. Antifungal Activity of Brominated Ketones (Selected Data)
| Compound | MIC (μg/mL) | Target Species | Mechanism | Reference |
|---|---|---|---|---|
| 2-Bromo-2-chloro-...* | 0.00195 | C. albicans | Membrane disruption |
*Analogous structure with sulfonyl and chloro substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
